(3aR,4R,6aS)-3a,6a-Dihydro-2,2-diemthyl-4H-cyclopenta-1,3-dioxol-4-ol (3aR,4R,6aS)-3a,6a-Dihydro-2,2-diemthyl-4H-cyclopenta-1,3-dioxol-4-ol
Brand Name: Vulcanchem
CAS No.: 185622-62-2
VCID: VC20863730
InChI: InChI=1S/C8H12O3/c1-8(2)10-6-4-3-5(9)7(6)11-8/h3-7,9H,1-2H3/t5-,6+,7-/m1/s1
SMILES: CC1(OC2C=CC(C2O1)O)C
Molecular Formula: C8H12O3
Molecular Weight: 156.18 g/mol

(3aR,4R,6aS)-3a,6a-Dihydro-2,2-diemthyl-4H-cyclopenta-1,3-dioxol-4-ol

CAS No.: 185622-62-2

Cat. No.: VC20863730

Molecular Formula: C8H12O3

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

(3aR,4R,6aS)-3a,6a-Dihydro-2,2-diemthyl-4H-cyclopenta-1,3-dioxol-4-ol - 185622-62-2

Specification

CAS No. 185622-62-2
Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
IUPAC Name (3aR,4R,6aS)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
Standard InChI InChI=1S/C8H12O3/c1-8(2)10-6-4-3-5(9)7(6)11-8/h3-7,9H,1-2H3/t5-,6+,7-/m1/s1
Standard InChI Key FXOFSGSXPYHEMV-DSYKOEDSSA-N
Isomeric SMILES CC1(O[C@H]2C=C[C@H]([C@H]2O1)O)C
SMILES CC1(OC2C=CC(C2O1)O)C
Canonical SMILES CC1(OC2C=CC(C2O1)O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator